N-(2,6-dimethylphenyl)-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-(2,6-dimethylphenyl)-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both phenyl and thiophene rings in its structure contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves a multi-step process. One common method includes the cyclization of 2-aminopyridine derivatives with appropriate aldehydes or ketones, followed by further functionalization to introduce the thiophene and phenyl groups. The reaction conditions often involve the use of catalysts such as iodine or tert-butyl hydroperoxide (TBHP) to promote the cyclization and subsequent functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2,6-dimethylphenyl)-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine core but differ in their functional groups.
3-bromoimidazo[1,2-a]pyridines: These compounds have a bromine atom at the 3-position, which can significantly alter their chemical properties.
Uniqueness
N-(2,6-dimethylphenyl)-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to the presence of both phenyl and thiophene rings, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C20H19N3S |
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Molecular Weight |
333.5 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-6-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C20H19N3S/c1-13-9-10-17-21-19(16-8-5-11-24-16)20(23(17)12-13)22-18-14(2)6-4-7-15(18)3/h4-12,22H,1-3H3 |
InChI Key |
RWSLTXBMOOYZMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2NC3=C(C=CC=C3C)C)C4=CC=CS4)C=C1 |
Origin of Product |
United States |
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